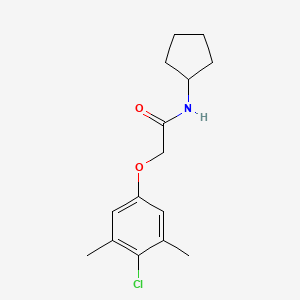

![molecular formula C19H21NO4 B5671382 ethyl 2-{[(3-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5671382.png)

ethyl 2-{[(3-ethylphenoxy)acetyl]amino}benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that incorporate functional groups into a molecule. For a compound such as ethyl 2-{[(3-ethylphenoxy)acetyl]amino}benzoate, typical synthesis routes may involve esterification, amide bond formation, and the introduction of ether and acetyl groups into the molecular structure. These processes require precise conditions, including catalysts, temperature control, and specific reagents. A similar synthesis approach is seen in the formation of benzothiazole derivatives, which involves various synthetic routes including conventional multistep and one-pot methodologies, emphasizing green chemistry principles and the importance of functional group manipulation (Zhilitskaya, Shainyan, & Yarosh, 2021).

Molecular Structure Analysis

The molecular structure of ethyl 2-{[(3-ethylphenoxy)acetyl]amino}benzoate can be analyzed using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. These techniques provide detailed information about the arrangement of atoms within the molecule and the configuration of its functional groups. Molecular structure analysis is crucial for understanding the compound's reactivity and physical properties. Studies on similar compounds highlight the use of high-resolution magnetic resonance spectra and ab initio calculations to gain insights into their conformation and structural properties (Issac & Tierney, 1996).

Chemical Reactions and Properties

Ethyl 2-{[(3-ethylphenoxy)acetyl]amino}benzoate can undergo a variety of chemical reactions, including hydrolysis, oxidation, and further substitution reactions, which alter its chemical structure and properties. The compound's reactivity is influenced by the presence of ester, amide, and ether functional groups, which can interact with different chemical reagents. The degradation and transformation pathways of similar organic compounds, involving hydroxylation and the formation of intermediate products, are also relevant for understanding the chemical behavior of this compound (Thornton et al., 2020).

properties

IUPAC Name |

ethyl 2-[[2-(3-ethylphenoxy)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-3-14-8-7-9-15(12-14)24-13-18(21)20-17-11-6-5-10-16(17)19(22)23-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIQJLUMZQFPLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5671301.png)

![1-methyl-8-[4-(methylsulfonyl)benzyl]-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5671325.png)

![(3R*,4S*)-1-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5671330.png)

![4-[(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)methyl]benzamide](/img/structure/B5671338.png)

![methyl 5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5671344.png)

![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B5671362.png)

![N-{3-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-3-oxopropyl}methanesulfonamide](/img/structure/B5671364.png)

![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5671373.png)

![1-(3-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5671386.png)

![N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-propyl-3-pyrrolidinyl}-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B5671408.png)

![6,8-dimethyl-2-{[(3S)-3-piperidinylamino]methyl}-4-quinolinol dihydrochloride](/img/structure/B5671409.png)

![3-{rel-(3R,4S)-3-[(cyclobutylcarbonyl)amino]-4-isopropyl-1-pyrrolidinyl}propanoic acid hydrochloride](/img/structure/B5671415.png)